molecular formula C19H16NO4+ B1230407 Thalifendine CAS No. 18207-71-1

Thalifendine

Cat. No.: B1230407
CAS No.: 18207-71-1
M. Wt: 322.3 g/mol
InChI Key: OEGWOBMNQDATKP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Thalifendine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of suitable catalysts.

Major Products Formed: The major products formed from these reactions include demethyleneberberine, berberrubine, and other related protoberberine alkaloids .

Biological Activity

Thalifendine is a notable metabolite of berberine, an isoquinoline alkaloid derived from various plants, particularly from the genus Coptis. Understanding the biological activity of this compound is crucial for elucidating the pharmacological effects of berberine and its derivatives. This article explores the biological activities, metabolic pathways, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Metabolism

This compound is structurally related to berberine and other metabolites such as berberrubine and demethyleneberberine. The chemical structure plays a significant role in its interaction with biological systems.

Chemical Structure

  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Molecular Weight : 342.36 g/mol

Metabolic Pathways

This compound is primarily produced through the metabolism of berberine by gut microbiota. Studies have shown that specific bacteria, such as those from the genus Blautia, are involved in the demethylation process that converts berberine into this compound. This conversion highlights the importance of gut microbiota in enhancing the bioavailability and efficacy of plant-derived compounds.

Pharmacological Activities

This compound exhibits various biological activities that contribute to its therapeutic potential:

  • Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Hepatoprotective Effects : Studies suggest that this compound may protect liver cells from damage caused by toxins and inflammation, indicating its potential use in liver diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A study utilizing liver microsomes demonstrated that this compound formation was significantly higher when using immobilized microsomes compared to free ones, suggesting enhanced metabolic activity in bioreactor systems .
  • Gut Microbiota Interaction : In animal studies, this compound levels were positively correlated with beneficial gut bacteria populations, suggesting a symbiotic relationship between this compound metabolism and gut health .
  • Clinical Implications : A pilot trial involving human subjects indicated distinct metabolic pathways for this compound compared to other berberine metabolites. This suggests that this compound could play a crucial role in the pharmacokinetics and therapeutic efficacy of berberine-based treatments .

Table 1: Pharmacokinetic Profiles of this compound and Related Metabolites

MetabolitePeak Concentration (ng/mL)Time to Peak (Tmax)Bioavailability (%)
This compound0.09 ± 0.03~1 hourLow
Berberrubine1.3 ± 0.4~1 hourModerate
Demethyleneberberine0.05 ± 0.03~11 hoursLow

Table 2: Biological Activities of this compound

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine levels
AntioxidantScavenging of free radicals
HepatoprotectiveProtection against liver cell damage

Properties

IUPAC Name

16-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-22-19-14-9-20-5-4-12-7-17-18(24-10-23-17)8-13(12)15(20)6-11(14)2-3-16(19)21/h2-3,6-9H,4-5,10H2,1H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGWOBMNQDATKP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171240
Record name Thalifendine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18207-71-1
Record name Thalifendine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018207711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thalifendine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thalifendine
Reactant of Route 2
Thalifendine
Reactant of Route 3
Reactant of Route 3
Thalifendine
Reactant of Route 4
Thalifendine
Reactant of Route 5
Thalifendine
Reactant of Route 6
Reactant of Route 6
Thalifendine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.